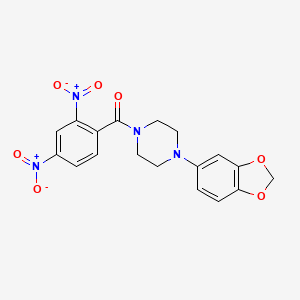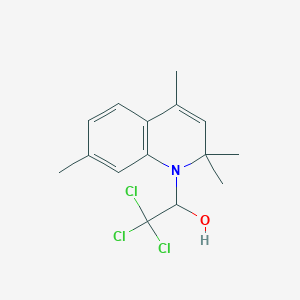![molecular formula C15H17N3O4 B5152639 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate, also known as PQQ oxalate, is a redox cofactor that is involved in various biological processes. It was first discovered in bacteria and is now known to be present in many plants and animals, including humans. PQQ has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for therapeutic applications.
作用机制
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate functions as a cofactor for several enzymes involved in redox reactions. It can also activate the expression of genes involved in mitochondrial biogenesis and energy metabolism. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been shown to increase the number and function of mitochondria, which are responsible for producing energy in cells. This may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been shown to have several biochemical and physiological effects. It can scavenge free radicals and protect against oxidative stress. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has also been shown to increase levels of nerve growth factor, which is important for the development and maintenance of neurons. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been shown to improve memory and cognitive function in animal models and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is its stability, which makes it suitable for use in lab experiments. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is also relatively easy to synthesize and purify. However, 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate can be expensive to produce, which may limit its use in some experiments. Additionally, the effects of 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate can be complex and may depend on the dose and timing of administration.
未来方向
There are several future directions for research on 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate may also have applications in the treatment of metabolic disorders, such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate and its potential therapeutic applications.
合成方法
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate can be synthesized chemically or extracted from natural sources. Chemical synthesis involves a multi-step process that requires specialized equipment and expertise. Natural sources of 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate include fermented foods, such as soybeans and natto, and some fruits and vegetables, such as kiwi and parsley. However, the amount of 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate present in these sources is relatively low, making chemical synthesis a more practical approach for large-scale production.
科学研究应用
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate can improve cognitive function, reduce inflammation, and enhance mitochondrial function. 1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has also been shown to have a protective effect on the heart and liver.
属性
IUPAC Name |
1,8-dimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C2H2O4/c1-8-4-3-5-9-11(14)10-6-7-16(2)13(10)15-12(8)9;3-1(4)2(5)6/h3-5H,6-7H2,1-2H3,(H2,14,15);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBUEZWQYDLIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCN(C3=N2)C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)

![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)

![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)